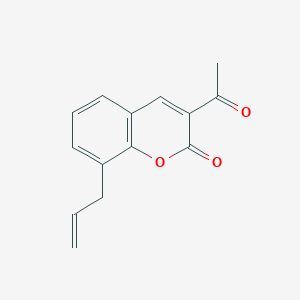

3-Acetyl-8-allyl-2H-chromen-2-one

Descripción

Historical Trajectory and Pharmacological Relevance of Chromen-2-one Scaffolds

The chromen-2-one, or coumarin (B35378), framework is a prominent heterocyclic system that has captured the attention of chemists and pharmacologists for centuries. researchgate.net Its history began with its isolation from the tonka bean in 1820. nih.gov The first laboratory synthesis of coumarin was achieved by William Henry Perkin in 1868, a landmark event in organic chemistry. nih.gov

Initially valued for its sweet, vanilla-like scent in the perfume industry, the pharmacological potential of coumarin derivatives soon became apparent. nih.gov These compounds, of both natural and synthetic origin, exhibit a remarkable diversity of biological activities. asianpubs.orgnih.gov The pharmacological spectrum of the coumarin scaffold is extensive, encompassing antimicrobial, anti-inflammatory, antioxidant, anticoagulant, anti-HIV, and anticancer properties. asianpubs.orgnih.govbohrium.com This versatility has established coumarin as a privileged scaffold in medicinal chemistry, providing a foundation for the development of numerous therapeutic agents. asianpubs.orgmdpi.com

Core Structural Features of 2H-Chromen-2-one and its Acetylated Derivatives

The fundamental structure of 2H-chromen-2-one consists of a benzene (B151609) ring fused to a pyran-2-one ring, forming a benzopyrone. nih.gov This aromatic, unsaturated lactone ring system is the source of its chemical properties and biological activities. The molecule is planar, and its structure has been confirmed by various spectroscopic methods and X-ray crystallography. sigmaaldrich.comresearchgate.net

Acetylated derivatives of 2H-chromen-2-one, particularly those with an acetyl group at the C-3 position like 3-acetylcoumarin (B160212), are significant synthetic intermediates. mdpi.comresearchgate.netacgpubs.org The introduction of the acetyl group at this position creates a reactive site that allows for a wide range of chemical modifications, leading to the synthesis of more complex heterocyclic systems. researchgate.netwikipedia.org 3-Acetylcoumarin itself is a well-characterized solid with a molecular formula of C₁₁H₈O₃. blogspot.comottokemi.com The presence of the acetyl group influences the electronic distribution and reactivity of the entire coumarin system.

Below is a table summarizing the key properties of the parent compound, Coumarin, and its 3-acetyl derivative.

| Property | Coumarin (2H-Chromen-2-one) | 3-Acetyl-2H-chromen-2-one |

| Molecular Formula | C₉H₆O₂ | C₁₁H₈O₃ |

| Molar Mass | 146.145 g/mol nih.gov | 188.18 g/mol researchgate.netblogspot.com |

| Appearance | Colorless crystalline solid nih.gov | Faint yellow to yellow powder or crystals nih.gov |

| Melting Point | 68-70 °C | 119-122 °C researchgate.netblogspot.com |

| IUPAC Name | 2H-Chromen-2-one nih.govnih.gov | 3-Acetyl-2H-1-benzopyran-2-one blogspot.com |

Positional Isomerism and Substituent Effects in 2H-Chromen-2-one Systems

The biological activity and chemical reactivity of the 2H-chromen-2-one scaffold are highly sensitive to the nature and position of its substituents. asianpubs.orgbohrium.com Even minor structural modifications, such as the relocation of a functional group, can lead to profound changes in a compound's pharmacological profile. asianpubs.org This phenomenon, known as positional isomerism, is a critical consideration in the design of new coumarin-based agents.

Research has shown that the position of substituents significantly impacts bioactivity. For instance, a study on C6 and C7-substituted coumarin isomers revealed that those with a hex-5-ynyloxy chain at the C6 position were more selective inhibitors of monoamine oxidase B (MAO-B) compared to their C7 counterparts. beilstein-journals.org The effect of substituents can be attributed to their electronic and steric properties. Electron-donating or electron-withdrawing groups can alter the reactivity of the pyrone ring, while the size and position of substituents can influence how the molecule interacts with biological targets. The antiradical efficiency of coumarins, for example, is correlated with the number of phenolic hydroxyl groups and the presence of electron-donating substituents ortho to these groups. bohrium.com

The following table illustrates how different substituents at various positions on the coumarin ring can result in a range of biological activities.

| Compound Type | Substituent(s) | Position(s) | Observed Biological Activity | Reference(s) |

| Hydroxycoumarin | -OH | 7 | Antibacterial | |

| Bromo-acetylcoumarin | -Br, -COCH₂Br | 6, 3 | Precursor for antibacterial agents | |

| Methoxycoumarin | -OCH₃ | 7 | Used in synthesis of MAO-B inhibitors | beilstein-journals.org |

| Nitrocoumarin | -NO₂ | 6 | Antibacterial (S. aureus) | beilstein-journals.org |

| Arylcoumarin | Aryl group | 3 | Anti-proliferative | beilstein-journals.org |

| Bromoacetyl-coumarin | -COCH₂Br | 3 | Precursor for anticancer agents | sigmaaldrich.com |

Research Significance and Unexplored Potential of 3-Acetyl-8-allyl-2H-chromen-2-one

While extensive research exists on various substituted coumarins, this compound remains a compound with largely unexplored potential. Specific literature detailing its synthesis and biological evaluation is scarce. However, by analyzing the effects of its constituent functional groups—the 3-acetyl and 8-allyl moieties—we can infer its potential research significance.

The 3-acetyl group is a known versatile synthetic handle, allowing for the construction of numerous heterocyclic derivatives with a wide array of biological activities, including antimicrobial and anticancer properties. mdpi.comacgpubs.org The presence of this group in the target molecule suggests its utility as a building block for creating novel, complex chemical entities.

The allyl group at the C-8 position is particularly intriguing. Research on other coumarins has indicated that the presence of a C8-allyl substituent can enhance antiproliferative activity. beilstein-journals.org The synthesis of 8-allylcoumarins is also established in the chemical literature, providing a pathway to access this specific substitution pattern.

Therefore, the combination of a 3-acetyl group and an 8-allyl group on the 2H-chromen-2-one scaffold presents a unique opportunity for drug discovery. This compound is a promising candidate for investigation as a potential antiproliferative agent. Its unexplored nature means that a systematic study of its synthesis, characterization, and biological activity could yield novel insights and potentially lead to the development of new therapeutic leads. Further research is warranted to fully elucidate the chemical and pharmacological properties of this specific compound.

Structure

2D Structure

Propiedades

IUPAC Name |

3-acetyl-8-prop-2-enylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFWOZMTMIYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286200 | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-16-2 | |

| Record name | 6301-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetyl 8 Allyl 2h Chromen 2 One and Analogous Chromen 2 One Architectures

Established Synthetic Pathways for 2H-Chromen-2-one Derivatives

The formation of the foundational 2H-chromen-2-one nucleus can be achieved through several well-established named reactions, each offering a different pathway depending on the desired substitution pattern.

Knoevenagel Condensation and its Variants in 3-Acetyl-2H-chromen-2-one Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins, particularly those substituted at the 3-position. wisdomlib.orgresearchgate.net The reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wisdomlib.orgresearchgate.net For the synthesis of 3-acetyl-2H-chromen-2-one, the reaction between a salicylaldehyde and ethyl acetoacetate (B1235776) is a highly effective and direct method. researchgate.net

The process is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, which facilitates the initial condensation between the aldehyde and the active methylene group of the ester. This is followed by an intramolecular cyclization (lactonization) and subsequent dehydration to form the stable benzopyrone ring. researchgate.net Variants of this reaction utilize different catalysts, including solid acid catalysts like cellulosic sulfonic acid (CSA) or microwave irradiation to enhance reaction rates and yields, often under solvent-free conditions. researchgate.netconnectjournals.com For instance, reacting salicylaldehyde with ethyl acetoacetate using CSA as a catalyst under solvent-free conditions can produce 3-acetyl coumarin (B35378) in yields as high as 88%. researchgate.net

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Ethyl acetoacetate | CSA, Solvent-free | 3-Acetyl-2H-chromen-2-one | 88% | researchgate.net |

| 2,4-Dihydroxybenzaldehyde | Ethyl acetoacetate | Piperidine, Ethanol (B145695), Reflux | 3-Acetyl-7-hydroxy-2H-chromen-2-one | N/A | |

| 2-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | Piperidine, Methanol (B129727) | 3-Acetyl-8-methoxy-2H-chromen-2-one | N/A | |

| Salicylaldehydes | Ethyl 3-amino-2-butenoate | Acetic acid, Steam-bath | 3-Acetylcoumarin (B160212) derivatives | 45% | connectjournals.com |

Pechmann, Perkin, and Related Cyclization Reactions for Chromen-2-one Construction

The Pechmann condensation is one of the most widely used methods for synthesizing coumarins, especially those substituted at the C4-position. scienceinfo.comderpharmachemica.com The reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid, trifluoroacetic acid, or various Lewis acids like AlCl₃. scienceinfo.comresearchgate.net The mechanism begins with the formation of an ester or trans-esterification, followed by an intramolecular cyclization onto the activated aromatic ring and subsequent dehydration. nih.govrsc.org While highly efficient for many coumarin derivatives, the traditional Pechmann reaction often requires harsh conditions, leading to the development of greener alternatives using solid-supported acid catalysts or mechanochemical (grinding) methods. researchgate.netresearchgate.net

The Perkin reaction, first reported in 1868, represents the original synthesis of coumarin itself. scienceinfo.comsciforum.net This method involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding carboxylic acid as a weak base. sciforum.netsci-hub.se The reaction proceeds through the formation of an O-acetylated salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation and dehydration to yield the coumarin ring. sciforum.net While historically significant, the Perkin reaction is generally used for synthesizing coumarin and its 3-aryl derivatives rather than 3-acetyl coumarins. sci-hub.se

Other related cyclizations include the Kostanecki-Robinson reaction, which synthesizes coumarins from o-hydroxyaryl ketones and aliphatic anhydrides. scienceinfo.com

| Reaction | Key Reactants | Typical Catalyst | Primary Substitution Pattern | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Phenol + β-Ketoester | Strong Acid (e.g., H₂SO₄, Lewis Acids) | 4-Substituted (e.g., 4-methyl) | scienceinfo.comderpharmachemica.comresearchgate.net |

| Perkin Reaction | Salicylaldehyde + Acid Anhydride | Sodium Salt of Acid (e.g., NaOAc) | Unsubstituted or 3-Aryl | scienceinfo.comsciforum.net |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl Ketone + Aliphatic Anhydride | Base (Sodium salt of acid) | Varies | scienceinfo.com |

Contemporary Synthetic Approaches to the 2H-Chromen-2-one Nucleus

Modern organic synthesis has introduced a variety of advanced methods for constructing the 2H-chromen-2-one nucleus that offer improvements in efficiency, sustainability, and substrate scope. Transition metal-free synthesis has gained significant traction, with protocols using organocatalysts or simple bases like t-BuOK in DMF to construct 3-aryl-2H-chromen-2-ones from salicylaldehydes and arylacetonitriles. nih.gov

Catalytic cyclization reactions using transition metals have also been developed. For example, cobalt-catalyzed reactions of salicyl-N-tosylhydrazones with terminal alkynes provide a route to 2H-chromenes. msu.edu Another modern approach involves the Claisen rearrangement, a powerful tool for carbon-carbon bond formation. In one example, the Claisen rearrangement of 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one was used as a key step in the regioselective synthesis of coumarin-annulated polycyclic heterocycles. mdpi.com Furthermore, the use of microwave irradiation and ultrasound has been shown to significantly accelerate classic reactions like the Pechmann and Knoevenagel condensations, often leading to higher yields in shorter reaction times and under solvent-free conditions, aligning with the principles of green chemistry. connectjournals.comrsc.org

Targeted Synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one

The synthesis of the specifically substituted this compound requires a deliberate, two-part strategy: first, the construction of a coumarin core bearing the 3-acetyl group, and second, the regioselective introduction of the allyl group at the 8-position of the aromatic ring.

Strategic Introduction of the 3-Acetyl Moiety

The most direct and strategic method for introducing an acetyl group at the 3-position of the coumarin nucleus is through the Knoevenagel condensation. The choice of ethyl acetoacetate as the active methylene component is the key to this strategy. researchgate.net When reacted with a salicylaldehyde derivative, the acetyl group of the ethyl acetoacetate is retained through the reaction sequence, becoming the C3-substituent on the final coumarin product.

For the target molecule, the synthesis would logically begin with a 2,3-disubstituted benzaldehyde, specifically 2-hydroxy-3-allylbenzaldehyde. A Knoevenagel condensation of this precursor with ethyl acetoacetate, likely using a piperidine or similar base catalyst, would directly yield this compound in a single cyclization step. This approach is highly convergent, installing both the coumarin core and the 3-acetyl group simultaneously from strategically chosen starting materials.

Alternatively, a 3-(bromoacetyl)coumarin (B1271225) can be synthesized first, which then serves as a versatile intermediate for further chemical modifications to achieve the final desired structure. rsc.org

Regioselective Allylation at the 8-Position

Introducing a substituent at a specific position on the benzene (B151609) ring of a pre-formed coumarin requires a highly regioselective method. Direct C-H functionalization at the C8 position is challenging due to the presence of multiple reactive sites.

A more controlled and established strategy involves a multi-step sequence starting from an 8-hydroxycoumarin (B196171) derivative. The synthesis would proceed as follows:

Synthesis of a Precursor: The synthesis of 3-acetyl-8-hydroxy-2H-chromen-2-one would be the initial step. This can be achieved via a Knoevenagel condensation between 2,3-dihydroxybenzaldehyde (B126233) and ethyl acetoacetate.

O-Allylation: The resulting 8-hydroxycoumarin would then undergo O-allylation, where the phenolic hydroxyl group is converted to an allyl ether using an allyl halide (e.g., allyl bromide) in the presence of a base like K₂CO₃. This forms 8-(allyloxy)-3-acetyl-2H-chromen-2-one.

Claisen Rearrangement: The final and key step is a Claisen rearrangement. Upon heating, the allyl group from the ether linkage migrates to an ortho position on the aromatic ring. For an 8-allyloxycoumarin, this rearrangement typically directs the allyl group to the C7 position. Achieving specific C8-allylation via this route is non-trivial and would depend heavily on the directing effects of other substituents or the use of specialized rearrangement conditions.

A more direct, albeit potentially lower-yielding, approach would be the Friedel-Crafts allylation of a suitable 3-acetylcoumarin precursor, though this method often suffers from a lack of regioselectivity and the potential for poly-alkylation. Modern iron-catalyzed regioselective alkylation methods have also been developed for coumarins, which could potentially be adapted for C8-allylation using functionalized alkyl bromides under mild conditions. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of 3-acetyl-2H-chromen-2-one derivatives is often achieved through condensation reactions, such as the Knoevenagel condensation. asianpubs.orgresearchgate.net The efficiency of these syntheses is highly dependent on the optimization of reaction conditions and the choice of catalyst.

Key parameters that are frequently optimized include:

Reaction Time and Temperature: Studies have shown that reaction times can vary from hours to a full day, with temperatures often set to reflux conditions to drive the reaction to completion. researchgate.net For instance, the cross-aldol condensation of 3-acetyl-2H-chromen-2-one with various benzaldehydes has been optimized by adjusting the reaction time between 7 and 24 hours. researchgate.net

Catalyst Type and Loading: A wide array of catalysts have been explored to enhance the yield and selectivity of coumarin synthesis. These range from traditional base catalysts like piperidine and sodium hydroxide (B78521) to more advanced and reusable systems. researchgate.net For example, Amberlyst 26A, a basic resin, has been effectively used as a catalyst, with optimization studies indicating that a 10% w/w loading is sufficient for the reaction. researchgate.net Other notable catalyst systems include nano-ZnO, L-proline, and various ionic liquids, which have been shown to be effective under different conditions. connectjournals.com

Solvent: The choice of solvent can significantly impact the reaction outcome. While traditional organic solvents are common, the push towards greener chemistry has led to the exploration of more environmentally benign options like ethanol. researchgate.net Some reactions are even performed under solvent-free conditions, which aligns with green chemistry principles. researchgate.net

The optimization process often involves a systematic variation of these parameters to find the ideal conditions that provide the highest yield of the desired product in the shortest amount of time, with minimal side-product formation.

Advanced Synthetic Paradigms in Chromen-2-one Chemistry

Modern organic synthesis is increasingly guided by principles of efficiency and sustainability. The synthesis of this compound and its derivatives is no exception, with researchers employing advanced strategies to improve the environmental footprint and structural diversity of these compounds.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com In the context of this compound synthesis, these principles are applied in several ways:

Use of Greener Solvents: Ethanol, a bio-based solvent, is often used in the synthesis of coumarin derivatives, replacing more hazardous organic solvents. researchgate.net Water has also been explored as an environmentally benign solvent for certain chromene syntheses. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. acs.org Catalysts like Amberlyst 26A are not only effective in small quantities but can also be recovered and reused, further enhancing the green credentials of the synthesis. researchgate.net

Energy Efficiency: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and, in some cases, improve yields, contributing to reduced energy consumption. researchgate.netnih.gov

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

One notable green synthetic method is the solid-phase synthesis of chromen-2-one derivatives by grinding salicylaldehydes and ethyl acetate (B1210297) derivatives with a catalyst like ZrOCl2·8H2O at room temperature. asianpubs.org This method drastically reduces reaction time and offers comparable yields to conventional heating methods. asianpubs.org

Multicomponent Reaction (MCR) Strategies for Diversification

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.govnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the 3-acetylcoumarin scaffold is a valuable synthon in MCRs to create more complex molecular architectures. For example, 3-acetyl-6-methyl-2H-chromen-2-one has been used in a one-pot, three-component reaction with thiosemicarbazide (B42300) and hydrazonoyl halides to synthesize novel thiazolyl-coumarins. frontiersin.org This strategy allows for the efficient diversification of the coumarin core, leading to new derivatives with potentially interesting biological activities.

Molecular Hybridization as a Synthetic Tool for this compound Derivatives

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This can lead to compounds with improved affinity and efficacy, or a dual mode of action. The 3-acetylcoumarin framework is a popular scaffold for creating such hybrids.

A common approach involves the Claisen-Schmidt condensation of 3-acetyl-2H-chromen-2-one with various aromatic aldehydes to produce coumarin-chalcone hybrids. researchgate.netresearchgate.net These reactions are often catalyzed by a base and can be optimized for high yields. researchgate.net For instance, the reaction of 3-acetyl-2H-chromen-2-one with substituted benzaldehydes in the presence of Amberlyst 26A in ethanol has been shown to produce a series of (E)-3-(3-aryl-acryloyl)-2H-chromen-2-ones. researchgate.netresearchgate.net

Furthermore, the 3-acetylcoumarin moiety can be elaborated to incorporate other heterocyclic systems. For example, 3-acetyl-4-hydroxycoumarin can be derivatized and reacted with various aldehydes and then cyclized to form 3-acetylcoumarin oxadiazole hybrids. mdpi.com

Analytical Techniques for Structural Confirmation and Purity Assessment of this compound

The unambiguous structural confirmation and purity assessment of synthesized compounds are critical in chemical research. Advanced spectroscopic techniques are indispensable tools for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. iitmandi.ac.inipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to characterize coumarin derivatives.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For 3-acetylcoumarin derivatives, characteristic signals include those for the aromatic protons of the coumarin ring, the vinylic proton at position 4, and the methyl protons of the acetyl group. mdpi.com

¹³C NMR: This provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of a 3-acetylcoumarin will show distinct signals for the carbonyl carbons of the lactone and the acetyl group, as well as for the aromatic and vinylic carbons. researchgate.net

2D NMR Techniques: More complex structures and the unambiguous assignment of all proton and carbon signals often require 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). iitmandi.ac.in These techniques reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons that are two or three bonds away, respectively.

The chemical shifts and coupling constants observed in the NMR spectra are crucial for confirming the successful synthesis of this compound and for distinguishing it from other isomers or byproducts.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its analogs, providing precise mass measurements that confirm their elemental composition.

For the parent compound, 3-acetyl-2H-chromen-2-one, the molecular weight is 188.18 g/mol . nih.gov HRMS analysis would show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass with high accuracy, typically within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula, C₁₁H₈O₃. nih.gov

In the case of this compound, the expected molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.25 g/mol . matrixscientific.com HRMS would be used to confirm this exact mass. The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, in analogous compounds like 3-acetyl-6-methoxy-2H-chromen-2-one, characteristic losses corresponding to the acetyl and methoxy (B1213986) functional groups are observed, which supports the proposed molecular structure. Similarly, for this compound, fragmentation would likely involve the loss of the allyl and acetyl groups.

The table below summarizes the key mass spectrometry data for related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key HRMS Observations |

| 3-Acetyl-2H-chromen-2-one | C₁₁H₈O₃ | 188.18 | [M+H]⁺ peak at m/z 189 asianpubs.org |

| This compound | C₁₄H₁₂O₃ | 228.25 | Expected [M+H]⁺ at m/z 229 |

| 3-Acetyl-6-bromo-2H-chromen-2-one | C₁₁H₇BrO₃ | 267.08 | M⁺ and M+2 peaks characteristic of bromine mdpi.com |

| 3-Acetyl-8-methoxy-2H-chromen-2-one | C₁₂H₁₀O₄ | 218.20 | [M+H]⁺ at m/z 219.0652 nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups and electronic transitions within this compound and its analogs.

Infrared (IR) Spectroscopy: The IR spectrum of a 3-acetyl-chromen-2-one derivative displays characteristic absorption bands that confirm the presence of key functional groups. For 3-acetyl-2H-chromen-2-one, strong and sharp absorption bands are observed for the carbonyl group of the coumarin ring (lactone) around 1725 cm⁻¹ and the carbonyl group of the acetyl moiety around 1668 cm⁻¹. asianpubs.org The presence of aromatic C-H and C=C stretching vibrations is also evident. For this compound, additional peaks corresponding to the allyl group's C=C and C-H bonds would be expected.

The table below presents typical IR absorption frequencies for related chromen-2-one structures.

| Compound | Lactone C=O (cm⁻¹) | Acetyl C=O (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 3-Acetyl-2H-chromen-2-one | ~1725 asianpubs.org | ~1668 asianpubs.org | Aromatic C-H, C=C |

| 3-Acetyl-6-bromo-2H-chromen-2-one | ~1730 mdpi.com | - | C-Br stretch |

| Silver complex with 3-acetyl-2H-chromen-2-one | - | - | Shows shifts in C=O bands upon complexation researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of coumarin derivatives are characterized by absorption bands that arise from π-π* electronic transitions within the conjugated system. For 3-acetyl-7-hydroxy-2H-chromen-2-one, a standard analog, the spectrum in methanol shows a maximum absorption (λmax) around 370 nm. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the chromen-2-one core and the solvent used. The introduction of an allyl group at the 8-position in this compound is expected to have a minor effect on the main absorption bands compared to the parent compound, though slight bathochromic or hypsochromic shifts may occur.

Chromatographic Methods (e.g., HPLC, TLC) for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound and its analogs.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthesis reactions involving chromen-2-one derivatives. asianpubs.orgmdpi.com By comparing the Rf values of the starting materials and the product spot, the completion of the reaction can be determined. asianpubs.org Different solvent systems can be employed to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification and quantitative analysis of chromen-2-one compounds. Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. HPLC is also crucial for assessing the purity of the synthesized compounds.

The following table outlines the application of chromatographic methods in the context of chromen-2-one synthesis and analysis.

| Chromatographic Method | Application | Key Parameters |

| Thin-Layer Chromatography (TLC) | Reaction monitoring asianpubs.orgmdpi.com | Rf value, solvent system |

| High-Performance Liquid Chromatography (HPLC) | Purification, purity assessment, quantitative analysis | Retention time, mobile phase composition, column type |

X-ray Crystallography for Definitive Structural Elucidation of Metal Complexes

X-ray crystallography provides the most definitive structural information for molecules, including the three-dimensional arrangement of atoms in a crystal lattice. While a crystal structure for this compound itself was not found in the provided search results, the technique has been successfully applied to elucidate the structures of related coumarin derivatives and their metal complexes.

The ability of coumarin derivatives to form metal complexes is of significant interest due to the potential applications of these complexes in areas such as catalysis and medicinal chemistry. For example, certain platinum(II) complexes of aminocoumarins have demonstrated in vitro cytotoxicity. mdpi.com X-ray crystallography is a vital tool for establishing the structure-activity relationships in these metal-based compounds.

Structure Activity Relationship Sar and Structural Optimization of 3 Acetyl 8 Allyl 2h Chromen 2 One

Elucidation of Key Structural Features for Bioactivity

The bioactivity of coumarin (B35378) derivatives is largely dictated by the nature and position of substituents on the main 2H-chromen-2-one ring system. For 3-Acetyl-8-allyl-2H-chromen-2-one, several structural elements are considered critical for its biological effects. The coumarin scaffold itself, an aromatic lactone, provides a rigid framework that is often involved in various non-covalent interactions with biological macromolecules.

Key features that are frequently studied for their influence on bioactivity include:

The planar coumarin ring system, which can participate in π-π stacking interactions. nih.gov

The lactone group's carbonyl oxygen, which can act as a hydrogen bond acceptor.

The acetyl group at the 3-position, which introduces a key reactive site.

The allyl group at the 8-position, which adds a lipophilic and sterically influential feature.

Influence of the 3-Acetyl Moiety on Biological Performance

The 3-acetyl group is a significant contributor to the biological activity of this coumarin derivative. This moiety is not merely a passive substituent; its electrophilic carbonyl carbon and the adjacent methyl group can be actively involved in interactions with biological targets. The presence of the acetyl group at the C-3 position is known to be a key factor for the photoluminescent properties of certain coumarin derivatives, which are governed by intramolecular charge transfer (ICT). researchgate.net

Modification of this acetyl group has been a common strategy in medicinal chemistry to explore SAR. For instance, converting the acetyl group into a bromoacetyl group, as in 3-(2-bromoacetyl)-2H-chromen-2-one, creates a highly reactive electrophile. mdpi.comnih.gov This derivative serves as a versatile building block for synthesizing a wide array of heterocyclic compounds, such as thiazoles, pyrazoles, and pyridines, by reacting with various nucleophiles. mdpi.comnih.gov These subsequent modifications can lead to compounds with significant cytotoxic effects against cancer cell lines. mdpi.com

Furthermore, the acetyl group can be a precursor for creating more complex structures like coumarin-chalcone hybrids through reactions with aldehydes, or it can be transformed into ylids, such as 3-[2-(triphenylphosphanylidene)acetyl]-2H-chromen-2-one, which exhibit delocalized electronic systems. researchgate.netnih.gov These structural changes dramatically alter the molecule's electronic and steric properties, thereby influencing its biological activity.

Positional and Substituent Variations on the Chromen-2-one Core

The chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly tunable through substitutions at various positions. nih.gov Extensive research has been conducted on modifying the core structure of coumarins to enhance their therapeutic properties.

Substitutions at Position 3: As discussed, the 3-position is a hot spot for modification. Replacing the acetyl group with other moieties has led to a diverse range of bioactive compounds. For example, the synthesis of 3-(thiazol-2-yl)-2H-chromen-2-ones from 3-(bromoacetyl)coumarin (B1271225) has yielded compounds with interesting biological profiles. nih.gov The reaction of 3-acetylcoumarin (B160212) with various aldehydes can produce coumarin-chalcone hybrids, and the nature of the substituent on the aldehyde's phenyl ring (electron-donating or electron-withdrawing) can fine-tune the reactivity and yield of these products. researchgate.netresearchgate.net

Substitutions at Other Positions (4, 6, 7, and 8):

Position 4: The introduction of a hydroxyl group at the 4-position, as in 3-acetyl-4-hydroxy-2H-chromen-2-one, can lead to interesting polymorphic forms and strong intramolecular hydrogen bonding, which can affect the compound's physical and biological properties. nih.gov

Position 7: The substituent at the 7-position has been shown to have a significant influence on the bioactivity of coumarin derivatives. bohrium.com In a study on 3-styryl-2H-chromenes, a methoxy (B1213986) group at the 7-position, combined with a chlorine at the 4'-position of the styryl moiety, resulted in a compound with the highest tumor selectivity. nih.gov

Position 8: As previously mentioned, the nature of the substituent at the 8-position is critical. Replacing the allyl group with a methoxy group, for instance, as in 3-acetyl-8-methoxy-2H-chromen-2-one, has been studied for its crystalline polymorphism, indicating how even a small change can affect intermolecular interactions. nih.gov

The table below summarizes the effect of various substituents on the chromen-2-one core, drawing from studies on different coumarin analogues.

| Position of Substitution | Substituent | Resulting Compound/Derivative Class | Observed Effect/Application | Reference |

| 3 | Bromoacetyl | 3-(2-Bromoacetyl)-2H-chromen-2-one | Versatile synthetic intermediate for heterocycles | mdpi.com |

| 3 | Thiazolyl | 3-(Thiazol-2-yl)-2H-chromen-2-ones | Synthesis of bioactive heterocyclic systems | nih.gov |

| 3 | Chalcone (B49325) moiety | (E)-3-(3-phenylacryloyl)-2H-chromen-2-one | Synthesis of hybrid compounds with potential bioactivity | researchgate.net |

| 4 | Hydroxyl | 3-Acetyl-4-hydroxy-2H-chromen-2-one | Exhibits polymorphism, strong intramolecular H-bonding | nih.gov |

| 7 | Methoxy | 7-Methoxy-3-styryl-2H-chromene | High tumor selectivity in cytotoxicity studies | nih.gov |

| 7 | Mesyloxy/Benzoyloxy | Ethyl 7-(substituted)-2-oxo-2H-chromene-3-carboxylates | Influences antioxidant and anti-inflammatory predictions | bohrium.com |

| 8 | Methoxy | 3-Acetyl-8-methoxy-2H-chromen-2-one | Studied for its crystalline polymorphism | nih.gov |

| 8 | Cyclopropylmethyl | 8-Cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | High selectivity for serotonin (B10506) transporter | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmedcraveonline.com This approach is invaluable for predicting the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov

For analogues of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of structurally related coumarin analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cytotoxicity) is compiled.

Descriptor Calculation: Various physicochemical, structural, and quantum-chemical parameters (descriptors) are calculated for each molecule. These can include properties like lipophilicity (logP), molar refractivity, and electronic properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A QSAR study on sixteen 3-styryl-2H-chromene derivatives, which share the same core as our compound of interest, successfully identified key descriptors related to cytotoxicity and tumor selectivity. nih.gov The study found that descriptors for molecular shape and flatness were useful for evaluating tumor-specificity. nih.gov Such models can guide the rational design of new this compound analogues with potentially enhanced and more selective bioactivity.

Pharmacophore Generation and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are critical steps in transforming a promising hit compound into a viable drug candidate. danaher.com A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

For this compound and its analogues, a pharmacophore model could be generated based on the structures of the most active compounds. This model would highlight the essential features, such as:

A hydrogen bond acceptor (e.g., the carbonyl oxygen of the acetyl or lactone group).

A hydrophobic/aromatic region (the coumarin ring system).

An additional hydrophobic feature (the allyl group).

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules that fit the model. danaher.com

Lead optimization is the process of refining the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). danaher.com Strategies relevant to the optimization of this compound could include:

Structural Simplification: Truncating or modifying parts of the molecule that are not essential for activity to improve properties like solubility or synthetic accessibility. scienceopen.com

Functional Group Modification: Systematically altering the acetyl and allyl groups to fine-tune interactions with the target. For example, replacing the acetyl group with a different electron-withdrawing group or modifying the allyl chain. researchgate.net

Scaffold Hopping: Replacing the coumarin core with a different heterocyclic system while maintaining the key pharmacophoric features, in an effort to discover novel intellectual property with improved properties. danaher.com

These computational and synthetic strategies, guided by SAR data, are essential for the rational design and development of new therapeutic agents based on the this compound scaffold. researchgate.net

Mechanistic Investigations of 3 Acetyl 8 Allyl 2h Chromen 2 One at the Cellular and Molecular Level

Identification of Specific Biological Targets

Comprehensive studies to identify the specific biological targets of 3-Acetyl-8-allyl-2H-chromen-2-one have not been reported. The interaction of a compound with cellular components is fundamental to its mechanism of action.

Enzyme-Ligand Interaction Studies

There is currently no available research that has investigated the inhibitory or activating effects of this compound on specific enzymes. Such studies would typically involve kinetic assays to determine parameters like the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50) against a panel of enzymes.

Nucleic Acid Binding (e.g., DNA, RNA) Investigations

Scientific investigations into the potential for this compound to bind to nucleic acids, such as DNA or RNA, have not been documented. Techniques like fluorescence quenching, circular dichroism, or electrophoretic mobility shift assays would be necessary to determine any such interactions and their nature.

Receptor-Ligand Interactions and Binding Affinity

Information regarding the binding of this compound to specific cellular receptors is absent from the scientific literature. Binding assays would be required to determine the affinity (K_d) and specificity of the compound for any potential receptor targets.

Modulation of Intracellular Signaling Pathways

The effect of this compound on intracellular signaling pathways has not been elucidated. Research in this area would involve techniques such as western blotting, reporter gene assays, or phosphoproteomics to understand how the compound might influence cellular communication and function.

Biochemical Cascade Alterations Induced by this compound

There are no published studies detailing any alterations to biochemical cascades as a result of cellular exposure to this compound. Understanding these effects is crucial for a complete picture of the compound's biological activity.

Computational and Theoretical Approaches for 3 Acetyl 8 Allyl 2h Chromen 2 One Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-protein complex. For derivatives of 3-acetyl-2H-chromen-2-one, molecular docking has been employed to understand their binding modes within the active sites of various enzymes.

Research on related coumarin (B35378) structures has shown that they can bind to a range of biological targets. For instance, studies on 3-benzoylcoumarin (B162544) derivatives have demonstrated favorable affinity for the catalytic domain of histone deacetylase 6 (HDAC6), with interactions similar to known inhibitors like belinostat. researchgate.net Similarly, other coumarin derivatives have been docked against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, revealing key interactions with amino acid residues in the active site. nih.gov The coumarin carbonyl oxygen often participates in hydrogen bonding, a crucial interaction for stabilizing the complex. nih.gov

For 3-Acetyl-8-allyl-2H-chromen-2-one, docking simulations would involve preparing the 3D structure of the molecule and docking it into the binding sites of various known protein targets. The results would be scored based on binding affinity (e.g., in kcal/mol) to rank potential targets. Analysis of the best-docked poses would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the allyl, acetyl, and coumarin moieties and the protein's amino acid residues.

Table 1: Example of Molecular Docking Targets for Coumarin Derivatives

| Protein Target | PDB ID | Therapeutic Area | Key Interacting Residues (Examples) |

|---|---|---|---|

| Histone Deacetylase 6 (HDAC6) | 5EDU | Cancer | Catalytic domain interactions researchgate.net |

| Acetylcholinesterase (AChE) | 4EY7 | Alzheimer's Disease | Tyr124, Tyr337, Phe295, Trp86 nih.gov |

| Monoamine Oxidase A (MAO-A) | 2BXS | Depression | Active site gorge residues |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.com These methods can accurately predict molecular geometry, vibrational frequencies, and electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and kinetic stability.

Studies on substituted 3-acetyl-2H-chromen-2-one derivatives have utilized DFT calculations to understand their structure and photophysical properties. mdpi.com For example, calculations can elucidate how different substituents on the coumarin ring influence the intramolecular charge transfer (ICT), which is responsible for the photoluminescent properties of these compounds. researchgate.net The theoretical UV-Vis spectra derived from these calculations often show good correlation with experimental results. mdpi.com

For this compound, DFT calculations would provide optimized molecular geometry and key electronic descriptors. The HOMO-LUMO gap would indicate its relative reactivity, while analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic reactions or intermolecular interactions.

| Mulliken Atomic Charges | Distribution of electron charge among atoms | Predicts sites for electrophilic/nucleophilic attack |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the conformational flexibility of the ligand and the stability of its binding pose within a protein's active site.

An MD simulation of the this compound-protein complex, identified through docking, would involve placing the complex in a simulated physiological environment (a box of water molecules and ions). The simulation would track the atomic motions over a period of nanoseconds. Analysis of the resulting trajectory would reveal:

Conformational Stability: Whether the ligand remains in its initial docked pose or shifts to a different, more stable conformation.

Interaction Stability: The persistence of key interactions (like hydrogen bonds) over time.

Protein Flexibility: How the protein structure, particularly the binding pocket, adapts to the presence of the ligand.

Binding Free Energy: More accurate estimations of binding affinity can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

This information is vital for validating docking results and confirming that the predicted binding mode is stable and energetically favorable over time.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In drug discovery, a compound's efficacy is dependent not only on its biological activity but also on its pharmacokinetic profile, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the research process is essential to avoid costly late-stage failures. Numerous computational models, based on a compound's physicochemical properties, are used for this purpose.

For this compound, various ADME parameters can be calculated using established models. A key starting point is the assessment of its drug-likeness, often evaluated using Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes can also be predicted.

Table 3: Representative Predicted ADME Properties for a Coumarin-like Scaffold

| Property | Description | Predicted Value/Significance |

|---|---|---|

| Molecular Weight | Mass of the molecule | Typically < 500 g/mol for good absorption. |

| logP | Octanol-water partition coefficient | Measures lipophilicity; affects absorption and distribution. |

| Hydrogen Bond Donors | Number of O-H, N-H bonds | Typically ≤ 5 for good bioavailability. |

| Hydrogen Bond Acceptors | Number of N, O atoms | Typically ≤ 10 for good bioavailability. |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Influences membrane permeability; < 140 Ų is often desired. |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water | Affects absorption and formulation. |

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov The core structure of this compound serves as an excellent scaffold for the design of a combinatorial library of new analogues. By systematically modifying different parts of the molecule, a vast virtual library can be generated to explore the structure-activity relationship (SAR).

The design process involves identifying key positions on the scaffold for chemical modification. For this compound, these positions could include:

The allyl group at position 8.

The acetyl group at position 3.

The aromatic ring of the coumarin core.

A virtual library can be created by attaching a variety of chemical fragments to these positions. This library can then be screened against a specific protein target using high-throughput docking. nih.gov The top-scoring hits from the virtual screen—those with the best-predicted binding affinities and favorable ADME properties—become high-priority candidates for chemical synthesis and experimental testing. mdpi.com This approach streamlines the discovery of new, potent, and specific inhibitors, saving significant time and resources compared to traditional high-throughput screening. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Acetyl-2H-chromen-2-one |

| 3-Benzoylcoumarin |

| Belinostat |

| Acetylcholinesterase |

Future Perspectives and Emerging Research Directions for 3 Acetyl 8 Allyl 2h Chromen 2 One

Rational Design and Synthesis of Next-Generation Analogues with Tailored Bioactivities

The future of 3-Acetyl-8-allyl-2H-chromen-2-one in medicinal chemistry hinges on the rational design and synthesis of next-generation analogues with enhanced and specific biological activities. The inherent reactivity of the 3-acetyl and 8-allyl groups, coupled with the versatile coumarin (B35378) core, provides a platform for extensive structural modifications.

Various synthetic strategies, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, have been traditionally employed for the synthesis of the coumarin nucleus. nih.govmdpi.com More contemporary methods, including microwave-assisted synthesis and the use of green catalysts like choline (B1196258) chloride, offer more efficient and environmentally friendly routes to coumarin derivatives. mdpi.comscispace.com For instance, the Knoevenagel condensation of a suitably substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound is a common and effective method for creating the coumarin backbone. researchgate.net

The 3-acetyl group serves as a versatile handle for creating a diverse library of derivatives. It can be transformed into various heterocyclic systems, such as pyrazoles, isoxazoles, and thiazoles, by reacting it with appropriate reagents. acgpubs.org For example, the reaction of 3-acetylcoumarin (B160212) with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. These modifications can significantly alter the pharmacological profile of the parent molecule.

The 8-allyl group also presents opportunities for structural diversification. The double bond in the allyl group can be subjected to various chemical transformations, including epoxidation, dihydroxylation, and metathesis, to introduce new functionalities. These modifications can influence the compound's lipophilicity, steric properties, and ability to interact with biological targets.

Table 1: Potential Synthetic Modifications of this compound and their Rationale

| Modification Site | Potential Reaction | Rationale for Modification |

| 3-Acetyl Group | Condensation with hydrazines | Formation of pyrazole ring, known for anti-inflammatory and analgesic activities. |

| 3-Acetyl Group | Reaction with hydroxylamine | Formation of isoxazole (B147169) ring, associated with antimicrobial and anticancer properties. |

| 3-Acetyl Group | Claisen-Schmidt condensation | Synthesis of chalcone (B49325) derivatives, which exhibit a broad spectrum of biological activities. |

| 8-Allyl Group | Epoxidation | Introduction of an epoxide ring can enhance reactivity and potential for covalent bonding with targets. |

| 8-Allyl Group | Dihydroxylation | Increased hydrophilicity and potential for hydrogen bonding interactions. |

| 8-Allyl Group | Heck coupling | Introduction of aryl or vinyl substituents to explore structure-activity relationships. |

| Coumarin Core | Introduction of substituents (e.g., -OH, -OCH3) | Modulation of electronic properties and potential for antioxidant or enzyme inhibitory activity. |

Exploration of Novel Therapeutic Avenues and Disease Indications

The coumarin scaffold is associated with a wide array of pharmacological activities, suggesting that this compound and its future analogues could be explored for various therapeutic applications. scispace.comfrontiersin.org

Anticancer Activity: Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating various cellular pathways, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. nih.govrsc.orgnih.gov The structural features of this compound could be optimized to target specific cancer-related proteins. For instance, modifications at the 3- and 8-positions could lead to compounds with enhanced activity against various cancer cell lines. researchgate.net

Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Coumarins have shown promising antibacterial and antifungal properties. mdpi.com The lipophilic nature of the allyl group in this compound might facilitate its passage through microbial cell membranes, making it a potential candidate for the development of novel antimicrobial drugs.

Neuroprotective Effects: Several coumarin derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. frontiersin.orgbas.bg They can act as inhibitors of enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). The structural framework of this compound could be a starting point for designing potent and selective inhibitors of these enzymes.

Anti-inflammatory and Antioxidant Properties: Inflammation and oxidative stress are implicated in numerous chronic diseases. Coumarins with phenolic hydroxyl groups are known to be potent antioxidants and anti-inflammatory agents. nih.govmdpi.com Synthetic modifications of this compound to include such functionalities could yield compounds with significant therapeutic potential in this area.

Development of Advanced Formulations and Delivery Systems

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility and low bioavailability. Advanced drug delivery systems can overcome these limitations. For coumarin derivatives, various nanoformulations have been explored to enhance their therapeutic potential. nih.govbenthamscience.comresearchgate.net

Solid Lipid Nanoparticles (SLNs): SLNs are a promising lipid-based nanocarrier system that can encapsulate hydrophobic drugs like coumarins, improving their solubility and stability. nih.gov Formulating this compound into SLNs could enhance its oral bioavailability and allow for targeted delivery to specific tissues.

Nanocapsules: Encapsulating coumarin derivatives within nanocapsules, such as those made from chitosan, has been shown to improve their antimicrobial activity. doaj.org This approach could be particularly beneficial for developing potent antimicrobial formulations of this compound analogues.

Other Nanocarriers: Other nano-based delivery systems, including liposomes, polymeric nanoparticles, and nanoemulsions, could also be investigated to improve the delivery and therapeutic index of this compound and its derivatives. These systems can offer advantages such as controlled release and reduced systemic toxicity.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular pathways affected by the compound. frontiersin.orgresearchgate.net

Metabolomics: Studying the metabolic profile of cells or organisms treated with this compound can reveal its metabolic fate and identify the key metabolic pathways it modulates. nih.govmdpi.com This can provide insights into its efficacy and potential off-target effects.

Proteomics: Proteomic analysis can identify the protein targets of this compound. By comparing the protein expression profiles of treated and untreated cells, researchers can pinpoint the specific proteins and signaling pathways that are directly or indirectly affected by the compound.

The integration of these omics data can help build a comprehensive picture of the compound's mechanism of action, facilitating the identification of biomarkers for its efficacy and guiding the design of more potent and selective analogues.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Chromen-2-ones

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netnih.govarxiv.org These computational tools can be powerfully applied to the study of chromen-2-ones, including this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. bas.bgnih.govresearchgate.netjournaljpri.com By developing QSAR models for a series of this compound analogues, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: AI algorithms can be used to design novel molecules with desired pharmacological properties from scratch. nih.govrsc.org By providing the algorithm with a set of desired properties, such as high affinity for a specific target and low toxicity, it can generate new chromen-2-one structures that have a high probability of being active.

Virtual Screening and Molecular Docking: In silico screening techniques, such as molecular docking, can be used to predict the binding affinity of a large library of compounds to a specific protein target. biointerfaceresearch.comnih.gov This can be used to screen for potential inhibitors or activators among a virtual library of this compound derivatives, significantly reducing the time and cost of experimental screening.

The synergy between these computational approaches and traditional experimental methods holds immense promise for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Acetyl-8-allyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

- Methodology :

-

Conventional synthesis : Utilize Claisen-Schmidt condensation or Pechmann reactions. For example, 3-acetyl coumarin derivatives can be synthesized via solvent-free condensation of substituted hydroxybenzaldehydes with ethyl acetoacetate, catalyzed by piperidine (yields ~70–85%) .

-

Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield (up to 90%) by enhancing reaction homogeneity. Eco-friendly catalysts like K-10 montmorillonite are recommended to minimize byproducts .

-

Key variables : Solvent choice, catalyst loading, and temperature. Polar aprotic solvents (e.g., DMF) enhance solubility, while excess catalyst may degrade sensitive functional groups.

Table 1 : Comparison of Synthesis Methods

Method Catalyst Time Yield (%) Purity (HPLC) Conventional Piperidine 6 h 78 ≥95% Microwave-assisted K-10 clay 0.5 h 92 ≥98%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Techniques :

- NMR : Prioritize H NMR for allyl protons (δ 5.1–5.4 ppm, multiplet) and acetyl methyl groups (δ 2.6 ppm, singlet). C NMR confirms carbonyl carbons (C=O at δ 160–180 ppm) .

- IR : Look for C=O stretching (1680–1720 cm) and C-O-C chromenone bands (1240–1280 cm) .

- X-ray crystallography : Resolves crystal packing and confirms the acetyl-allyl spatial arrangement. Use SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve structural discrepancies in this compound using X-ray crystallography and computational modeling?

- Approach :

- X-ray refinement : Apply SHELXL to address disorder in allyl or acetyl groups. Validate using R-factor convergence (<5%) and electron density maps .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C8-allyl bond: 1.48 Å experimental vs. 1.46 Å calculated) .

Q. What methodological considerations are critical when evaluating the in vitro cytotoxic activity of this compound against cancer cell lines?

- Protocol design :

-

Cell lines : Use adherent lines (e.g., MCF-7, HeLa) with 72-hour exposure periods. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%).

-

Assay choice : MTT (Mosmann assay) for mitochondrial activity; validate with trypan blue exclusion to distinguish cytostasis vs. apoptosis .

-

Dose range : Test 1–100 µM. For IC determination, use nonlinear regression (GraphPad Prism).

Table 2 : Example Cytotoxicity Data

Cell Line IC (µM) 95% CI Selectivity Index (vs. HEK293) MCF-7 12.4 10.1–14.8 3.2 HeLa 18.7 15.3–22.1 1.9

Q. How do substituent modifications at the 8-allyl position affect the electronic properties and reactivity of this compound?

- Substituent impact :

- Electron-withdrawing groups (e.g., -NO): Reduce electron density at C3, decreasing nucleophilic attack susceptibility.

- Bulkier groups (e.g., -CHPh): Introduce steric hindrance, altering regioselectivity in cycloaddition reactions.

- Experimental validation :

- Use Hammett plots to correlate substituent σ values with reaction rates (e.g., Suzuki coupling). A 2021 study showed nitro-substituted derivatives had 40% lower coupling efficiency than methoxy analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results for this compound across studies?

- Troubleshooting steps :

Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Compound stability : Test for degradation via HPLC post-assay. Acetyl groups may hydrolyze in aqueous media (pH >7).

Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to confirm significance (p <0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.